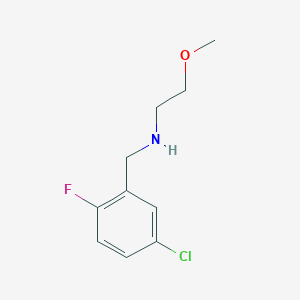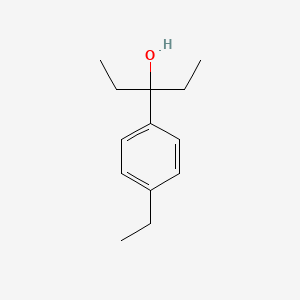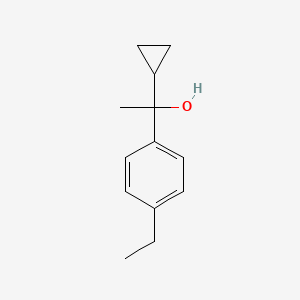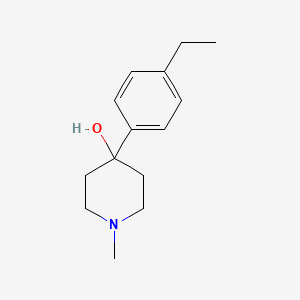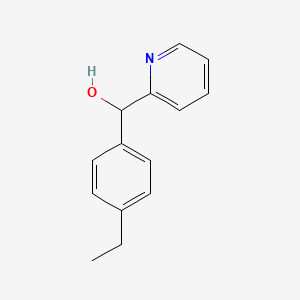![molecular formula C10H16N2O B7866559 (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7866559.png)
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine is an organic compound that features a pyridine ring substituted with a methyl group and an amine group linked to a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine typically involves the reaction of 6-methylpyridine-3-carbaldehyde with 2-methoxyethylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine linkage.
-
Step 1: Formation of Intermediate
- React 6-methylpyridine-3-carbaldehyde with 2-methoxyethylamine in a suitable solvent like methanol.
- Stir the mixture at room temperature for several hours to form the imine intermediate.
-
Step 2: Reduction to Amine
- Add sodium borohydride to the reaction mixture to reduce the imine to the corresponding amine.
- Stir the mixture for an additional period to ensure complete reduction.
-
Step 3: Purification
- Purify the product using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyethyl and pyridine moieties can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyethyl)[(pyridin-3-yl)methyl]amine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and binding properties.
(2-Methoxyethyl)[(4-methylpyridin-3-yl)methyl]amine: Similar structure but with the methyl group in a different position, potentially altering its chemical behavior.
Uniqueness
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
2-methoxy-N-[(6-methylpyridin-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-3-4-10(8-12-9)7-11-5-6-13-2/h3-4,8,11H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDRXKCEBDHLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
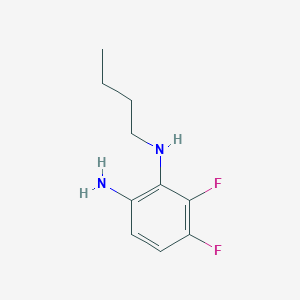
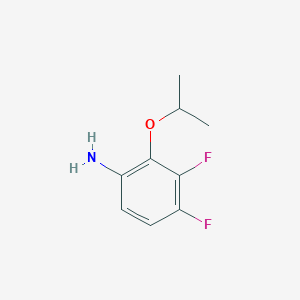
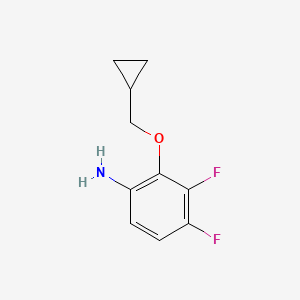
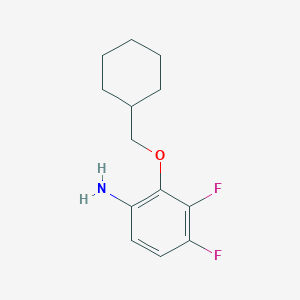
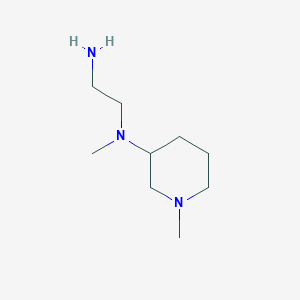
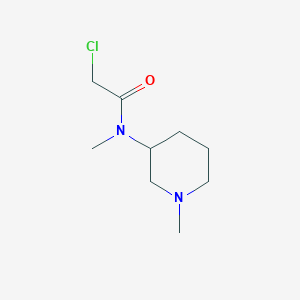
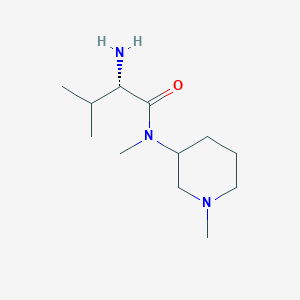
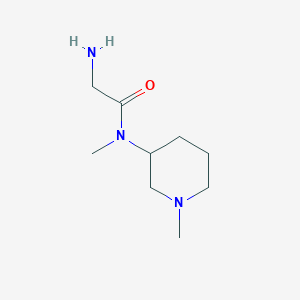
![2-[Methyl-(1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7866552.png)
